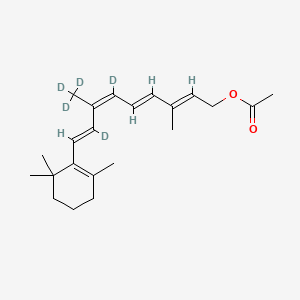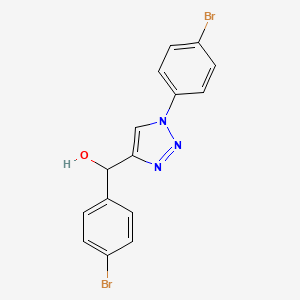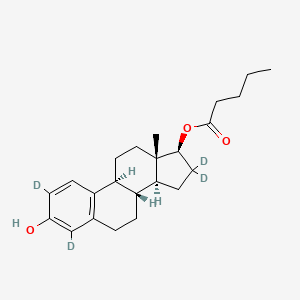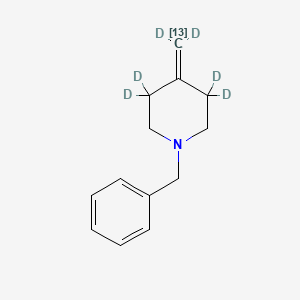
1-Benzyl-4-methylenepiperidine-13C, d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-methylenepiperidine-13C, d6 is a compound that is labeled with stable isotopes of carbon-13 and deuterium. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology. The compound is a derivative of 1-Benzyl-4-methylenepiperidine, where specific hydrogen atoms are replaced with deuterium and a carbon atom is replaced with carbon-13 .
Méthodes De Préparation
The synthesis of 1-Benzyl-4-methylenepiperidine-13C, d6 involves the incorporation of carbon-13 and deuterium into the molecular structureThe reaction conditions often involve the use of deuterated reagents and carbon-13 labeled precursors . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and isotopic enrichment.
Analyse Des Réactions Chimiques
1-Benzyl-4-methylenepiperidine-13C, d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-4-methylenepiperidine-13C, d6 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in metabolic studies to track the incorporation and transformation of labeled atoms in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is utilized in the development of new materials and in quality control processes
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-methylenepiperidine-13C, d6 involves its incorporation into molecular structures where it acts as a stable isotope tracer. The deuterium and carbon-13 labels allow researchers to track the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-methylenepiperidine-13C, d6 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-Benzyl-4-methylenepiperidine: The non-labeled version of the compound.
1-Benzyl-4-methylenepiperidine-d6: Labeled with deuterium only.
1-Benzyl-4-methylenepiperidine-13C: Labeled with carbon-13 only
The uniqueness of this compound lies in its dual labeling with both carbon-13 and deuterium, providing enhanced capabilities for tracing and studying complex systems.
Propriétés
Formule moléculaire |
C13H17N |
|---|---|
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
1-benzyl-3,3,5,5-tetradeuterio-4-(dideuterio(113C)methylidene)piperidine |
InChI |
InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6H,1,7-11H2/i1+1D2,7D2,8D2 |
Clé InChI |
ZRZQISCXGOINND-NGSSYEFPSA-N |
SMILES isomérique |
[2H][13C](=C1C(CN(CC1([2H])[2H])CC2=CC=CC=C2)([2H])[2H])[2H] |
SMILES canonique |
C=C1CCN(CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


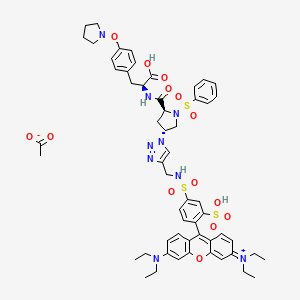


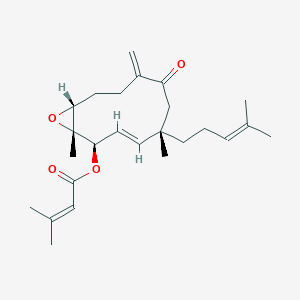

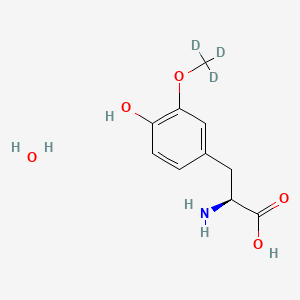

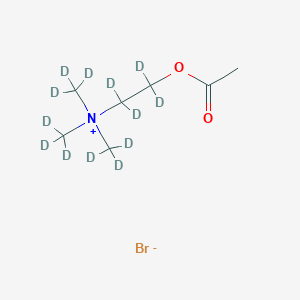
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)


